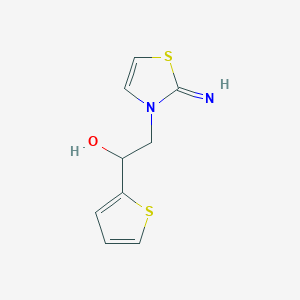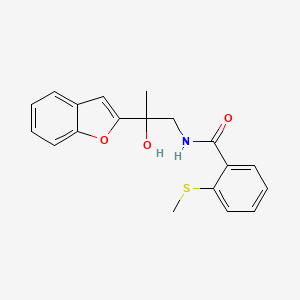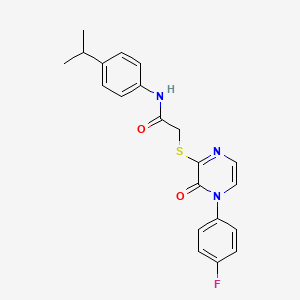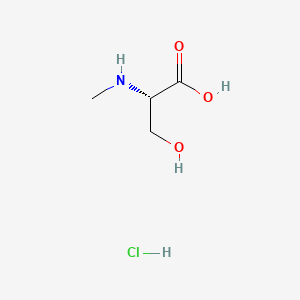
2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Synthesis and Utility in Chemical Derivatives
2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol and its derivatives find extensive utility in the synthesis of a variety of chemical compounds. Compounds with similar structures have been used as intermediates to synthesize Coumarin, Thiazole, Thiophene, and 2,3-dihydro-1,3,4-thiadiazole derivatives, highlighting their significance in chemical synthesis and drug development (Abdel-Gawad, 2005).
Antioxidant Activity and QSAR Analysis
Derivatives of the compound have been studied for their antioxidant activities. QSAR (Quantitative Structure-Activity Relationship) analysis of certain derivatives revealed that factors such as molecular volume, lipophilicity, polarization, and dipole moment significantly affect the antioxidant activity. This indicates the potential of these compounds in designing new antioxidants (Drapak et al., 2019).
Biological Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their biological efficacy. This includes studies on their potential as antitumor agents and their interaction with biological receptors, such as angiotensin II receptors, indicating a wide range of biological activities and potential therapeutic applications (Rodrigues & Bhalekar, 2015).
Corrosion Inhibition
Imidazole derivatives structurally similar to the compound have been synthesized and found to be effective corrosion inhibitors for mild steel in oil-in-water emulsion, showcasing their industrial application potential (Xiong et al., 2020).
Propiedades
IUPAC Name |
2-(2-imino-1,3-thiazol-3-yl)-1-thiophen-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c10-9-11(3-5-14-9)6-7(12)8-2-1-4-13-8/h1-5,7,10,12H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSLEILJOSBZCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN2C=CSC2=N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2375853.png)
![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2375855.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375857.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2375858.png)

![N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2375861.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)
![1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2375864.png)


![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2375868.png)

